1,3,5-Trichlorobenzene

Description

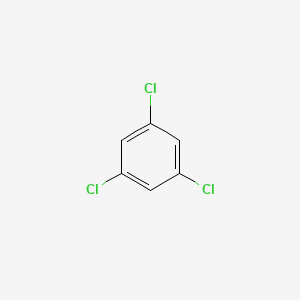

This compound is a trichlorobenzene carrying chloro substituents at positions 1, 3 and 5.

This compound is an organochloride aromatic compound and one of the three isomeric forms of trichlorobenzene. Trichlorobenzene is used as a solvent. (L223)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEFYDZQGKAQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026195 | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3,5-trichlorobenzene appears as white to off-white crystals. (NTP, 1992), Liquid, White to yellow solid; [ICSC] White or cream colored lumps or crystalline powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

407.1 °F at 760 mmHg (NTP, 1992), 208 °C, 1,3,5-Trichlorobenzene forms azeotropes with percentages of the following compounds yielding boiling points as listed: 50% camphor, bp 210.5 °C; 43% caproic acid, bp 204.0 °C; 60% m-Cresol, bp 200.5 °C; 40% p-Cresol, bp 200.2 °C; 35% N-Ethylaniline, bp 203.0 °C; Methone (% NA), bp 209.5 °C; 95% Phenol, bp 181.3 °C; p-Toluidine (% NA), bp 199.0. /From table/ | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

224.6 °F (NTP, 1992), 107 °C, 107 °C /closed cup/ | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), Soluble in chloroform, Sparingly sol in alcohol; freely sol in ether, benzene, petroleum ether, carbon disulfide, glacial acetic acid, In water, 6.01 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0006 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.456 g/cu m at 20 °C (liquid), Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

10 mmHg at 172.4 °F (NTP, 1992), 0.24 [mmHg], 0.24 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles, White crystals, Long needles | |

CAS No. |

108-70-3, 63697-19-8 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-trichloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-trichlorobenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | s-Trichlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HS4M0BX3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

145 to 147 °F (NTP, 1992), 62.8 °C, 63 °C | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Trichlorobenzene: Properties, Analysis, and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-trichlorobenzene (TCB), a synthetic aromatic hydrocarbon. Intended for a scientific audience, this document delves into the core characteristics of 1,3,5-TCB, offering a detailed analysis of its structural features, physicochemical parameters, spectral data, reactivity, and toxicological profile. The guide is structured to facilitate a deep understanding of this compound, supported by tabulated data, experimental protocols, and visual diagrams to elucidate key concepts and procedures. All information is substantiated with citations from authoritative sources to ensure scientific integrity.

Introduction: Understanding this compound

This compound, with the chemical formula C₆H₃Cl₃, is a chlorinated aromatic compound belonging to the family of trichlorobenzenes.[1][2][3] It is characterized by a benzene ring substituted with three chlorine atoms at the 1, 3, and 5 positions.[4] This symmetrical substitution pattern imparts unique physical and chemical properties that distinguish it from its isomers, 1,2,3-trichlorobenzene and 1,2,4-trichlorobenzene. While not as commercially prevalent as the 1,2,4-isomer, 1,3,5-TCB serves as a crucial intermediate in the synthesis of various organic compounds, including pesticides, dyes, and pigments.[2][4] Its limited commercial use is in contrast to its significance in research and development, where a thorough understanding of its properties is paramount for safe handling and innovative applications.

This guide aims to be an essential resource for professionals working with or encountering this compound. By consolidating key technical data and procedural insights, we endeavor to equip researchers with the knowledge necessary for its effective and safe utilization in a laboratory or industrial setting.

Physicochemical Properties: A Quantitative Analysis

The physical and chemical characteristics of this compound are fundamental to its behavior in various systems. These properties dictate its solubility, volatility, and environmental fate, which are critical considerations for experimental design and risk assessment.

General and Structural Properties

At room temperature, this compound presents as a white to off-white or pale yellow crystalline solid or powder with a characteristic odor.[4][5][6] Its symmetrical molecular structure is a key determinant of its physical properties.

Table 1: General and Structural Identifiers for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | s-Trichlorobenzene, sym-Trichlorobenzene | [5] |

| CAS Number | 108-70-3 | [1][2] |

| Molecular Formula | C₆H₃Cl₃ | [1][4][5] |

| Molecular Weight | 181.45 g/mol | [1][4][7] |

| Appearance | White to off-white/yellow crystals or powder | [2][4][5][6] |

| Odor | Characteristic aromatic odor | [4][6] |

Thermodynamic and Solubility Data

The thermodynamic properties of 1,3,5-TCB, such as its melting and boiling points, provide insight into its phase behavior. Its solubility is a critical factor in determining its environmental distribution and the choice of appropriate solvents for reactions and analysis.

Table 2: Key Physical and Chemical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Melting Point | 63 - 65 °C | [2][6][8] | |

| Boiling Point | 208 °C | at 760 mmHg | [2][5][6] |

| Density | 1.456 g/cm³ | at 20 °C (liquid) | [5] |

| Vapor Pressure | 0.24 mmHg | at 25 °C | [5] |

| 24 Pa | at 25 °C | [5][6] | |

| Water Solubility | 0.0006 g/100 mL (6 mg/L) | at 25 °C | [1][5][6] |

| Solubility in Organic Solvents | Soluble in benzene, ether, ligroin, glacial acetic acid, carbon disulfide, and petroleum ether. | [2][4][7] | |

| LogP (Octanol/Water Partition Coefficient) | 4.15 - 4.19 | [5][6][9] | |

| Henry's Law Constant | 1.89 x 10⁻³ atm·m³/mol | at 25 °C | [5] |

| Flash Point | 107 °C (224.6 °F) | Closed cup | [5][6][10] |

| Refractive Index | 1.5662 | at 19 °C/D | [4][5] |

Spectral and Analytical Characterization

The unique spectral fingerprint of this compound allows for its unambiguous identification and quantification. This section details the key spectral data and outlines a standard analytical methodology.

Spectroscopic Data

Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are powerful techniques for the structural elucidation of 1,3,5-TCB.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic ring and C-Cl bonds. A notable peak can be found at 2493 cm⁻¹.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetrical nature of the molecule, the three protons on the benzene ring are chemically equivalent, resulting in a single sharp signal in the ¹H NMR spectrum.[4][5]

-

¹³C NMR: The ¹³C NMR spectrum will show two signals corresponding to the carbon atoms bonded to chlorine and the carbon atoms bonded to hydrogen.

-

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing three chlorine atoms. The most intense mass spectral peaks are observed at m/z 180 (M⁺), 182 (M⁺+2), and 184 (M⁺+4), with relative intensities of approximately 100%, 92%, and 30% respectively, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[4] A significant fragment peak is also seen at m/z 145.[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the separation and identification of this compound in complex matrices.

Objective: To identify and quantify this compound in a sample.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., DB-5ms)

-

Helium (carrier gas)

-

This compound standard

-

Sample for analysis

-

Solvent for dilution (e.g., hexane)

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent to cover the expected concentration range of the sample.

-

Sample Preparation: Dissolve a known amount of the sample in the same solvent used for the standards. If necessary, perform extraction and clean-up steps to remove interfering matrix components.

-

GC-MS Instrument Setup:

-

Set the injector temperature (e.g., 250 °C).

-

Program the oven temperature with an appropriate gradient to ensure good separation (e.g., start at 60 °C, ramp to 280 °C).

-

Set the carrier gas flow rate (e.g., 1 mL/min).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-300) in electron ionization (EI) mode.

-

-

Analysis:

-

Inject a fixed volume (e.g., 1 µL) of the standards and the sample into the GC-MS system.

-

Acquire the data.

-

-

Data Interpretation:

-

Identify the this compound peak in the chromatogram based on its retention time, which should match that of the standard.

-

Confirm the identity by comparing the mass spectrum of the peak with the reference spectrum of this compound, paying close attention to the molecular ion cluster and fragmentation pattern.

-

Quantify the amount of this compound in the sample by constructing a calibration curve from the standard analyses.

-

Chemical Reactivity and Stability

This compound is a stable compound under normal laboratory storage conditions.[5][9] However, it can undergo chemical reactions under specific conditions.

-

Stability: It is a stable solid but is volatile with steam.[5][9]

-

Reactivity:

-

Decomposition: Upon burning, this compound decomposes to produce toxic and corrosive fumes, including hydrogen chloride and other chlorinated compounds.[4][5][6][9]

Synthesis and Applications

While direct chlorination of benzene does not yield the 1,3,5-isomer, it can be synthesized through other routes.[11] A common laboratory and industrial synthesis involves the diazotization of 2,4,6-trichloroaniline, followed by a deamination reaction. Another method involves the treatment of 5-chloro-1,3-dinitrobenzene or 3,5-dichloronitrobenzene with chlorine at high temperatures.[11]

The applications of this compound are more specialized compared to its isomers. It is primarily used as:

-

An intermediate in the synthesis of other chemicals, such as pesticides and dyes.[1][2][4]

-

In the past, it was used in combination with polychlorinated biphenyls (PCBs) in dielectric fluids.[1]

Toxicological Profile and Safety Considerations

This compound is considered toxic and should be handled with appropriate safety precautions.[1]

Health Effects

-

Routes of Exposure: The substance can be absorbed into the body through inhalation of its aerosol, through the skin, and by ingestion.[6]

-

Acute Effects: It is irritating to the eyes and respiratory tract.[6] Ingestion can be harmful, with an oral LD50 in rats reported as 800 mg/kg.[9]

-

Chronic Effects: Long-term or repeated exposure information is limited, but the liver is a potential target organ for trichlorobenzenes.[2]

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety goggles or eye protection in combination with breathing protection.[6]

-

Skin Protection: Wear protective gloves and remove contaminated clothing.[6]

-

Respiratory Protection: Use local exhaust or breathing protection, particularly a particulate filter respirator adapted to the airborne concentration of the substance.[6]

Handling and Storage:

-

Store in a well-ventilated room, separated from strong oxidants.[6][9]

-

Avoid the formation of dust and aerosols.[9]

-

Do not eat, drink, or smoke when working with this chemical.[6]

First Aid Measures:

-

If Inhaled: Move to fresh air and rest. Seek medical attention.[6][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][12]

-

If Swallowed: Rinse mouth. Give one or two glasses of water to drink and seek medical attention. Do not induce vomiting.[6][9][12]

Environmental Fate and Ecotoxicity

This compound's physical and chemical properties influence its behavior and persistence in the environment.

-

Volatility and Adsorption: At 20°C, it is a solid with low volatility and solubility.[1] Once dissolved, it volatilizes rapidly and has a strong tendency to adsorb to organic matter in soil and sediment.[1]

-

Biodegradation: It is resistant to aerobic biodegradation by unacclimated microorganisms.[9] However, under certain conditions, it can be degraded by soil microbes or undergo reductive dechlorination.[2][3]

-

Bioaccumulation: This chemical has the potential for bioaccumulation in aquatic organisms, particularly fish.[6][9]

-

Environmental Hazard: this compound is considered hazardous to the environment, with special attention given to its effects on aquatic life.[6]

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of this compound. From its fundamental molecular structure to its environmental impact, the information presented herein is intended to serve as a valuable resource for scientists and researchers. A thorough understanding of its characteristics, coupled with adherence to strict safety protocols, is essential for the responsible and innovative use of this compound in scientific endeavors.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Workflow for GC-MS Analysis

Caption: General workflow for the analysis of this compound using GC-MS.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Public Services and Procurement Canada. (n.d.). Fact sheet: this compound. Government of Canada.

- East Harbour Group. (2022, October 27). This compound Safety Data Sheet.

- Mehilal, M., Singh, S., & Batra, B. S. (2003). A newly developed synthesis of this compound (sym. TCB) from aniline. Journal of Scientific & Industrial Research, 62(7), 604-608.

- International Programme on Chemical Safety. (2021). ICSC 0344 - this compound. INCHEM.

- NIST. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook.

- Google Patents. (n.d.). EP0019789A1 - Process for the preparation of this compound.

- PubChem. (n.d.). This compound-d3. National Center for Biotechnology Information.

- LookChem. (n.d.). Cas 108-70-3,this compound.

- ATB. (n.d.). This compound | C6H3Cl3 | MD Topology | NMR | X-Ray.

- NIST. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook.

- NIST. (n.d.). Benzene, 1,2,4-trichloro-. NIST Chemistry WebBook.

- ARMAR Isotopes. (n.d.). This compound-d3.

- ResearchGate. (n.d.). Triazine (top) and 1,3,5‐trichlorobenzene (bottom), comparison of....

Sources

- 1. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. This compound CAS#: 108-70-3 [m.chemicalbook.com]

- 3. This compound | 108-70-3 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICSC 0344 - this compound [inchem.org]

- 7. Cas 108-70-3,this compound | lookchem [lookchem.com]

- 8. guidechem.com [guidechem.com]

- 9. eastharbourgroup.com [eastharbourgroup.com]

- 10. This compound certified reference material, TraceCERT 108-70-3 [sigmaaldrich.com]

- 11. EP0019789A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1,3,5-Trichlorobenzene from 3,5-Dichloroaniline

This guide provides a comprehensive overview of the synthesis of 1,3,5-trichlorobenzene, a key intermediate in the production of various industrial chemicals. The primary focus is on the well-established Sandmeyer reaction, a reliable method for converting primary aromatic amines into aryl halides.[1] This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and address critical safety considerations.

Foundational Principles: The Sandmeyer Reaction

The synthesis of this compound from 3,5-dichloroaniline is achieved through the Sandmeyer reaction.[2] This reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of synthetic organic chemistry for the transformation of aryl amines into aryl halides.[3][4] The process involves two key stages:

-

Diazotization: The conversion of the primary aromatic amine (3,5-dichloroaniline) into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid.[5][6]

-

Copper(I)-Catalyzed Halogenation: The displacement of the diazonium group with a chlorine atom, facilitated by a copper(I) salt, typically cuprous chloride (CuCl).[3][5]

The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[3][4] The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas.[1][7] The aryl radical then reacts with a copper(II) species to yield the final aryl halide product and regenerate the copper(I) catalyst.[1][7]

Visualizing the Transformation

To better understand the process, the following diagrams illustrate the key steps involved in the synthesis.

2.1. Reaction Mechanism

The following diagram outlines the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.

Caption: The reaction mechanism for the synthesis of this compound.

2.2. Experimental Workflow

The following diagram provides a high-level overview of the experimental procedure.

Caption: A summary of the experimental workflow for the synthesis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

3.1. Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | (Specify amount) |

| Sodium Nitrite | NaNO₂ | 69.00 | (Calculate stoichiometric amount) |

| Hydrochloric Acid (conc.) | HCl | 36.46 | (Specify volume) |

| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | (Specify amount) |

| Sodium Chloride | NaCl | 58.44 | (Specify amount) |

| Sodium Bisulfite | NaHSO₃ | 104.06 | (Specify amount) |

| Deionized Water | H₂O | 18.02 | As needed |

| Ice | H₂O | 18.02 | As needed |

3.2. Procedure

Part A: Preparation of Cuprous Chloride (CuCl) Solution [8]

-

In a suitable flask, dissolve copper(II) sulfate pentahydrate and sodium chloride in deionized water.

-

Slowly add a solution of sodium bisulfite with stirring. A white precipitate of cuprous chloride will form.

-

Allow the precipitate to settle, then decant the supernatant liquid.

-

Wash the precipitate with deionized water and decant again.

-

Dissolve the resulting cuprous chloride in concentrated hydrochloric acid. This solution should be kept cold and used promptly as it is susceptible to air oxidation.[8]

Part B: Diazotization of 3,5-Dichloroaniline [5]

-

In a separate beaker, dissolve 3,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is crucial for the stability of the diazonium salt.[9][10]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The temperature must be kept below 5 °C throughout the addition.[9][10]

-

After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.

-

Check for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, the excess can be neutralized with a small amount of urea.

Part C: The Sandmeyer Reaction [8]

-

Slowly and carefully add the cold diazonium salt solution to the cold cuprous chloride solution with vigorous stirring.

-

The reaction mixture will evolve nitrogen gas, which should be safely vented in a fume hood.[9][10]

-

After the initial vigorous reaction subsides, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

Part D: Workup and Purification [11]

-

Transfer the reaction mixture to a separatory funnel. The organic layer containing the crude this compound will separate.

-

Wash the organic layer sequentially with water, a dilute sodium hydroxide solution to remove any phenolic byproducts, and finally with a saturated sodium chloride solution.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Filter to remove the drying agent.

-

The crude product can be purified by distillation or recrystallization from a suitable solvent like ethanol.[11]

Safety and Hazard Management

The synthesis of this compound involves several hazardous materials and procedures that require strict adherence to safety protocols.

-

Diazonium Salts: These compounds are notoriously unstable and can be explosive in their solid, dry state.[9][10] Therefore, they should always be prepared and used in solution at low temperatures (0-5 °C) and never isolated.[9][10]

-

Reagents: Concentrated acids, such as hydrochloric acid, are corrosive. Sodium nitrite is an oxidizer and is toxic. 3,5-dichloroaniline is also toxic and a skin irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[12]

-

Gas Evolution: The reaction produces nitrogen gas, which can cause pressure buildup if not properly vented. The entire procedure should be conducted in a well-ventilated fume hood.[9][10]

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

The Sandmeyer reaction provides a robust and reliable method for the synthesis of this compound from 3,5-dichloroaniline. By understanding the underlying chemical principles and adhering to strict experimental and safety protocols, researchers can successfully perform this important transformation. The resulting this compound is a valuable building block for the synthesis of a wide range of more complex molecules.

References

- Benchchem. The Role of Copper(I) Chloride in Sandmeyer-Type Reactions. URL

- Wikipedia. Sandmeyer reaction. URL

- Singh, B., et al. A newly developed synthesis of this compound (sym. TCB)

- Chem, J., et al. Reactive Chemical Hazards of Diazonium Salts.

- Sathee, J.

- Chem, J., et al. Reactive Chemical Hazards of Diazonium Salts. ACS Chemical Health & Safety.

- Anwar, S., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

- Organic Chemistry Portal. Sandmeyer Reaction. URL

- Organic Syntheses. o-TOLUNITRILE. URL

- GeeksforGeeks. Sandmeyer Reaction. URL

- J&K Scientific LLC. Sandmeyer Reaction.

- OrgoSolver.

- Isley, N. A., et al.

- Wikipedia. This compound. URL

- PrepChem. Synthesis of this compound. URL

- BYJU'S. Sandmeyer Reaction Mechanism. URL

- L.S.College, Muzaffarpur. Sandmeyer reaction.

- ChemicalBook. This compound synthesis. URL

- IKONICS.

- Google Patents.

- OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX).

- Quick Company.

- Google Patents. PROCESS FOR PREPARING this compound. URL

- Google Patents.

- Unknown. 10. Sandmeyer reaction.

- Organic Chemistry Portal.

- Benchchem. This compound. URL

- Google Patents.

- Google Patents. Method for preparing 3,5-dichloroaniline. URL

- Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. prepchem.com [prepchem.com]

- 12. ikonics.com [ikonics.com]

1,3,5-Trichlorobenzene synthesis via diazotization of 2,4,6-trichloroaniline

An In-depth Technical Guide to the Synthesis of 1,3,5-Trichlorobenzene via Diazotization of 2,4,6-Trichloroaniline

Introduction

This compound (sym-TCB) is a significant organochlorine compound, appearing as colorless crystals at room temperature, distinguishing it from its liquid isomers.[1] Its symmetrical structure lends it unique physical properties and makes it a valuable intermediate in the synthesis of various complex molecules.[2] Applications of this compound include its use as a termite preparation, an insecticide, and a precursor in the production of thermally stable explosives like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[3] It also serves as a model compound in environmental research for studying the fate and transport of chlorinated hydrocarbons.[2]

While several synthetic routes to this compound exist, many are multi-step and complex.[4] A robust and efficient method involves the diazotization of the readily available precursor, 2,4,6-trichloroaniline, followed by a reductive deamination. This guide provides a comprehensive overview of this synthesis, detailing the underlying chemical principles, a field-proven experimental protocol, and critical safety considerations for researchers and chemical development professionals.

Precursor: Synthesis of 2,4,6-Trichloroaniline

The starting material, 2,4,6-trichloroaniline, can be synthesized by the direct chlorination of aniline. The amino group (-NH₂) is a potent activating group, directing electrophilic substitution to the ortho and para positions.[5] A common laboratory preparation involves dissolving dry aniline in anhydrous carbon tetrachloride and bubbling a mixture of dry chlorine and carbon dioxide gas through the solution at a low temperature (around -10 °C).[6][7] The product precipitates as a white solid.[7] It is crucial to maintain anhydrous conditions and low temperatures to prevent the formation of "aniline black" as a byproduct.[7]

Core Synthesis: From 2,4,6-Trichloroaniline to this compound

The conversion of 2,4,6-trichloroaniline to this compound is a two-step process occurring in a single pot:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid.

-

Reduction (Deamination): The diazonium group is replaced by a hydrogen atom using a reducing agent.

Reaction Principle and Mechanism

The overall reaction transforms the amino group of 2,4,6-trichloroaniline into a diazonium salt, which is an excellent leaving group (N₂). This diazonium salt is then reduced, replacing the diazonium group with a hydrogen atom to yield the final product.

The diazotization reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid.[8][9] Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[10] The lone pair of electrons on the nitrogen of the primary amine attacks the nitrosonium ion, leading to the formation of an N-nitrosamine after deprotonation.[11] A series of proton transfers and the elimination of a water molecule result in the formation of the stable 2,4,6-trichlorobenzenediazonium salt.[10]

Following diazotization, the diazonium salt is reduced. While various reducing agents can be used, hypophosphorous acid (H₃PO₂) is particularly effective for this transformation.[12][13] The reaction proceeds via a radical mechanism, where the diazonium ion is reduced, leading to the loss of dinitrogen gas and the formation of an aryl radical.[14] This radical then abstracts a hydrogen atom from the hypophosphorous acid to form this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Acid Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 35 mL of concentrated sulfuric acid to 15 mL of water while cooling in an ice bath.

-

Dissolution of Amine: To the cooled sulfuric acid solution, add 10.0 g of 2,4,6-trichloroaniline in portions, ensuring it dissolves completely.

-

Cooling: Cool the reaction mixture to below 0°C (preferably -5°C) using an ice-salt mixture.

-

Diazotization: Prepare a solution of 7.0 g of sodium nitrite in 10 mL of water. Add this solution dropwise to the reaction mixture through a separating funnel over a period of 15 minutes. It is imperative to maintain the temperature below 0°C with continuous stirring during this addition.

-

Reduction: After the sodium nitrite addition is complete, add 40 mL of 50% hypophosphorous acid dropwise, again ensuring the temperature is maintained below 0°C.

-

Reaction Completion: Once the addition of hypophosphorous acid is complete, remove the ice-salt bath and allow the reaction mixture to stir overnight at ambient temperature.

-

Isolation: Pour the reaction mixture into ice-cooled water. An off-white solid product will precipitate.

-

Filtration and Washing: Collect the solid product by filtration using a Buchner funnel. Wash the solid thoroughly with water until the filtrate is acid-free (check with pH paper).

-

Purification: Recrystallize the crude this compound from ethanol, using animal charcoal to decolorize if necessary.

-

Drying: Dry the recrystallized product. The expected yield is approximately 8.7 g (95%).

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: 62.5 - 62.9 °C * ¹H NMR (DMSO-d₆): A singlet at δ 8.2 ppm corresponding to the three equivalent aromatic protons. [15]The absence of a signal for the -NH₂ group indicates the completion of the reaction. * FTIR (KBr): Major absorption bands around 3080 cm⁻¹ (Ar-H stretch), 1585 cm⁻¹ (C=C stretch), and 890 cm⁻¹ (C-Cl stretch). [16]* Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing three chlorine atoms. [17][18]* Elemental Analysis: Calculated for C₆H₃Cl₃: C, 39.66%; H, 1.65%; Cl, 58.67%. Found: C, 39.44%; H, 1.82%; Cl, 58.46%.

Safety Precautions

The synthesis described involves hazardous materials and reactions. Adherence to strict safety protocols is essential.

-

Reagent Handling: 2,4,6-trichloroaniline is toxic and harmful. [6]Concentrated sulfuric acid is highly corrosive. Handle these chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Diazonium Salt Hazards: Diazonium salts, especially in the solid state, are thermally unstable and can be explosive when dry. [19][20][21]They are sensitive to shock, friction, and heat. [21]For this reason, diazonium salts are almost always generated in situ and used immediately in solution without isolation. [22]* Reaction Control: Never allow the reaction temperature to exceed 5°C during the diazotization and reduction steps. [20]Ensure the reaction vessel is adequately vented to release the nitrogen gas evolved during the reduction step. [21]* Waste Disposal: Quench any unreacted diazonium salts before disposal. [20]Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The diazotization of 2,4,6-trichloroaniline followed by reduction with hypophosphorous acid is a highly efficient and reliable method for synthesizing this compound. By carefully controlling reaction parameters, particularly temperature, and selecting the appropriate reagents, this procedure provides the target compound in high yield and purity. The inherent hazards associated with diazonium salts necessitate meticulous adherence to safety protocols, ensuring the process can be conducted safely and effectively in a research or developmental setting.

References

- Singh, B., et al. (1996). A newly developed synthesis of this compound (sym. TCB) from aniline. Defence Science Journal, 46(3), 199-203.

- Wikipedia. (n.d.). 2,4,6-Trichloroaniline.

- PrepChem. (2016). Preparation of 2,4,6-trichloroaniline.

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(9), 1062-1070.

- Google Patents. (n.d.). US4447647A - Process for the preparation of 2,4,6-trichloroaniline.

- ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.

- Government of Canada. (2009). Fact sheet: this compound.

- Wikipedia. (n.d.). Diazonium compound.

- ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 7042-7044.

- Wikipedia. (n.d.). This compound.

- NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts.

- Sarthaks eConnect. (2021). Explain the reduction of arene diazonium salt?.

- Haz-Map. (n.d.). This compound.

- SpectraBase. (n.d.). This compound.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- NIST. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook.

- Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II.

- Wikipedia. (n.d.). Sandmeyer reaction.

- SpectraBase. (n.d.). This compound - MS (GC) Spectrum.

- PubChem. (n.d.). This compound.

- PrepChem. (n.d.). Synthesis of this compound.

- Scribd. (n.d.). Synthesis of Chlorobenzene via Sandmeyer.

- Google Patents. (n.d.). US4306103A - Process for the manufacture of this compound.

- Unacademy. (n.d.). Diazotization Reaction Mechanism.

- Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses.

- BYJU'S. (n.d.). Diazotization Reaction Mechanism.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Sciencemadness Discussion Board. (2014). Chlorobenzene from Aniline via the Sandmeyer Reaction.

- YouTube. (2019). converting anilines to diazoniums ions. Erland Stevens.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 108-70-3 [chemicalbook.com]

- 4. US4306103A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. byjus.com [byjus.com]

- 12. sarthaks.com [sarthaks.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. This compound(108-70-3) 1H NMR spectrum [chemicalbook.com]

- 16. Benzene, 1,3,5-trichloro- [webbook.nist.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. This compound | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

environmental fate and behavior of 1,3,5-Trichlorobenzene

An In-depth Technical Guide to the Environmental Fate and Behavior of 1,3,5-Trichlorobenzene

Introduction

This compound (1,3,5-TCB) is a synthetic organochlorine compound, one of three isomers of trichlorobenzene. Unlike its isomers, it is a colorless crystalline solid at room temperature due to its symmetrical structure[1]. Historically, trichlorobenzenes have been used as industrial solvents, dye carriers, and intermediates in the production of other chemicals, such as pesticides[2]. They were also used in dielectric fluids, often in combination with polychlorinated biphenyls (PCBs)[2]. Although its direct production and use have declined, 1,3,5-TCB persists as an environmental contaminant. It can be formed as a degradation byproduct of more highly chlorinated benzenes, such as hexachlorobenzene, in soils and sediments[2][3]. Its persistence, potential for bioaccumulation, and toxicity necessitate a thorough understanding of its environmental dynamics for effective risk assessment and remediation. This guide provides a detailed examination of the physicochemical properties, transport mechanisms, degradation pathways, and bioaccumulation potential of 1,3,5-TCB for researchers and environmental scientists.

Section 1: Core Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. For 1,3,5-TCB, its high molecular symmetry, chlorination pattern, and resulting hydrophobicity are key determinants of its fate. These properties dictate its partitioning between air, water, soil, and biota.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 108-70-3 | [1][4][5] |

| Molecular Formula | C₆H₃Cl₃ | [2][4] |

| Molecular Weight | 181.45 g/mol | [1][6] |

| Appearance | White to off-white crystalline solid | [1][5][6] |

| Melting Point | 63-64 °C | [1][2][4] |

| Boiling Point | 208-209 °C | [1][4] |

| Water Solubility | 5.3 - 6 mg/L at 20-25 °C (Low) | [2][7] |

| Vapor Pressure | 0.6 mm Hg (32 Pa) at 20-25 °C (Low Volatility) | [2][7] |

| Octanol-Water Partition Coefficient (log Kow) | 4.02 - 4.19 | [6][8] |

| Henry's Law Constant | 1.89 x 10⁻³ to 3 x 10⁻³ atm·m³/mol | [2][5][6] |

| Organic Carbon-Water Partition Coefficient (log Koc) | 2.6 - 5.7 | [2][3] |

Expert Insight: The high log Kow value (>4) indicates that 1,3,5-TCB is highly hydrophobic, or lipophilic. This property is the primary driver for its strong adsorption to organic matter in soil and sediment and its potential to bioaccumulate in the fatty tissues of organisms[9][10]. The low water solubility and low vapor pressure are consistent with its solid state at room temperature, but its moderate Henry's Law constant suggests that when dissolved in water, it has a significant tendency to volatilize into the air[2][5].

Section 2: Environmental Distribution and Transport

Once released into the environment, 1,3,5-TCB partitions across different environmental compartments. The dominant processes governing its movement are volatilization from water and soil surfaces and strong adsorption to soil and sediment.

Volatilization

Volatilization is a key transport mechanism for 1,3,5-TCB. Due to its moderate Henry's Law constant, the compound will readily partition from water to air[5]. Estimated volatilization half-lives are rapid for a model river (4.6 hours) and a model lake (5.5 days), assuming no adsorption[5][6].

In soil systems, the process is more complex. Volatilization from moist soil surfaces is an important fate process; however, it is significantly slowed down (attenuated) by the compound's strong adsorption to soil organic matter[6]. The estimated volatilization half-life from a surface soil with 2% organic carbon is approximately 80 days[11]. Volatilization from dry soil surfaces is not considered a significant pathway[5].

Adsorption and Mobility

The interaction of 1,3,5-TCB with soil and sediment is dominated by adsorption, primarily to organic carbon. The reported log Koc values, ranging from 2.6 to as high as 5.7, indicate strong adsorption and consequently low to no mobility in soil[2][3][6]. This strong binding has several critical implications:

-

Reduced Leaching: 1,3,5-TCB is unlikely to leach significantly into groundwater unless a large spill occurs or the soil has very low organic matter content[2][3].

-

Sequestration: It becomes sequestered in soil and buried sediments, leading to long-term persistence in these compartments[2][11].

-

Reduced Bioavailability: The strong adsorption reduces the concentration of 1,3,5-TCB in the pore water, thereby limiting its availability for uptake by microorganisms and plants[5]. Desorption from soil particles is often slow and incomplete, a phenomenon known as hysteresis[12][13].

Mandatory Visualization: Environmental Fate and Transport Pathways

Caption: Environmental partitioning of this compound.

Section 3: Environmental Degradation

The persistence of 1,3,5-TCB in the environment is determined by its susceptibility to abiotic and biotic degradation processes. Generally, it is resistant to rapid degradation.

Abiotic Degradation

-

Atmospheric Photolysis: In the atmosphere, 1,3,5-TCB exists predominantly in the vapor phase. The primary degradation mechanism is reaction with photochemically-produced hydroxyl (•OH) radicals[3]. Direct photolysis or reaction with ozone is not considered significant[3]. The estimated atmospheric half-life for this reaction is approximately 16 to 24 days, which is long enough to allow for long-range atmospheric transport[3][6].

-

Aqueous Photolysis: Direct photolysis in water is slow. However, the process can be enhanced in the presence of natural photosensitizing agents (like humic substances) or in surfactant solutions, which can facilitate reductive dechlorination[3][14][15].

-

Hydrolysis: Due to the stability of the aromatic ring and the C-Cl bond, hydrolysis is not an important environmental fate process for 1,3,5-TCB under typical environmental conditions[3].

Biotic Degradation

The biodegradation of 1,3,5-TCB is generally a slow process, with its rate and pathway being highly dependent on the redox conditions.

-

Aerobic Conditions: 1,3,5-TCB is highly resistant to aerobic biodegradation. Many studies have shown that it is not degraded under aerobic conditions, even after long incubation periods[3]. This recalcitrance is attributed to the symmetrical substitution pattern of chlorine atoms, which makes enzymatic attack difficult.

-

Anaerobic Conditions: Under anaerobic, particularly methanogenic, conditions, 1,3,5-TCB can undergo reductive dechlorination. This process involves the sequential removal of chlorine atoms, leading to the formation of dichlorobenzenes (e.g., 1,3-dichlorobenzene) and subsequently monochlorobenzene[3][6]. This pathway is significant because while it degrades the parent compound, it forms other chlorinated contaminants. The process often requires a long acclimation period (lag time) of months to even a year before degradation commences[3][6].

Mandatory Visualization: Key Degradation Pathways

Caption: Abiotic and biotic degradation pathways for 1,3,5-TCB.

Section 4: Bioaccumulation and Biomagnification

Bioaccumulation is the buildup of a substance in an organism, while biomagnification is the increasing concentration of that substance at successively higher levels in a food chain[9].

Given its high lipophilicity (log Kow > 4), 1,3,5-TCB has the potential to bioaccumulate in aquatic organisms[3][16]. It can be absorbed from the water and build up in fatty tissues at a rate faster than it can be metabolized or excreted[9]. While studies suggest that trichlorobenzenes can accumulate in fish, their potential for bioaccumulation is considered lower than that of more highly chlorinated compounds like pentachlorobenzene or hexachlorobenzene[3]. Nevertheless, its presence in the food web is a concern, as it can be transferred to higher trophic levels, including piscivorous birds and mammals[10][11].

Section 5: Experimental Methodologies

To quantify the environmental fate parameters of 1,3,5-TCB, standardized and validated protocols are essential. Below are outlines for two key experimental workflows.

Protocol 1: Determination of Soil Adsorption Coefficient (Koc)

This protocol is based on the principles of the OECD Guideline 106, "Adsorption - Desorption Using a Batch Equilibrium Method." The objective is to measure the adsorption of 1,3,5-TCB to different soils to calculate the soil-water distribution coefficient (Kd) and the normalized organic carbon partition coefficient (Koc).

Causality: The batch equilibrium method is chosen because it is a robust and widely accepted approach to simulate the partitioning of a chemical between the solid (soil) and liquid (water) phases under controlled laboratory conditions. By using soils with varying organic carbon content, we can isolate the influence of organic matter on adsorption and derive the Koc, a more universal parameter for predicting mobility.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Select a minimum of three different soil types with varying organic carbon content (e.g., sandy loam, silt loam, clay). Characterize each for pH, texture, and percent organic carbon (%OC).

-

Prepare a stock solution of 1,3,5-TCB in a water-miscible solvent (e.g., methanol).

-

Prepare a background electrolyte solution, typically 0.01 M CaCl₂, to maintain constant ionic strength and minimize cation exchange variability.

-

-

Preliminary Experiment:

-

Determine the optimal soil-to-solution ratio and equilibration time. This involves testing various ratios (e.g., 1:5, 1:10) and sampling over time (e.g., 2, 4, 8, 24, 48 hours) to find the point where the concentration in the aqueous phase becomes constant.

-

-

Definitive Adsorption Experiment:

-

For each soil type, set up a series of centrifuge tubes.

-

Add a known mass of soil to each tube.

-

Add a known volume of the 0.01 M CaCl₂ solution.

-

Spike each tube with the 1,3,5-TCB stock solution to achieve a range of initial concentrations. Include control samples (no soil) to check for adsorption to the vessel walls.

-

Agitate the tubes on a shaker at a constant temperature (e.g., 25°C) for the pre-determined equilibration time.

-

-

Phase Separation and Analysis:

-

Centrifuge the tubes at high speed to separate the soil from the aqueous phase.

-

Carefully collect a sample of the supernatant (aqueous phase).

-

Extract the 1,3,5-TCB from the aqueous sample using a suitable solvent (e.g., hexane).

-

Analyze the extract using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS) to determine the equilibrium concentration (Ce).

-

-

Calculations:

-

Calculate the amount of 1,3,5-TCB adsorbed to the soil (Cs) by mass balance.

-

Calculate the distribution coefficient: Kd = Cs / Ce.

-

Normalize Kd to the organic carbon content of the soil: Koc = (Kd / %OC) * 100.

-

Average the Koc values across the different soils to obtain a final representative value.

-

Mandatory Visualization: Workflow for Koc Determination

Caption: Experimental workflow for determining Soil Adsorption Coefficient (Koc).

Protocol 2: Assessment of Anaerobic Biodegradation in Sediment

This protocol outline is designed to determine the potential for and rate of anaerobic biodegradation of 1,3,5-TCB, focusing on reductive dechlorination.

Causality: This system simulates an anoxic sediment environment where reductive processes dominate. By creating anaerobic microcosms and monitoring the disappearance of the parent compound and the appearance of daughter products (dichlorobenzenes, monochlorobenzene) over time, we can directly measure the biological transformation process. The inclusion of a sterile control is critical to differentiate biological degradation from abiotic losses like adsorption.

Step-by-Step Methodology:

-

Microcosm Setup:

-

Collect sediment and site water from an anaerobic environment (e.g., the bottom of a pond or a wetland).

-

In an anaerobic glovebox, dispense a known amount of sediment and site water into multiple serum bottles.

-